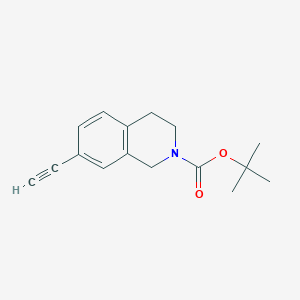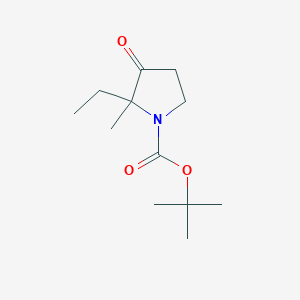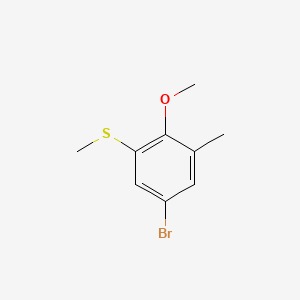
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene: is an organic compound belonging to the class of substituted benzenes It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene typically involves multiple steps, including bromination, methoxylation, and methylation reactions. The methoxy group can be introduced via methoxylation using sodium methoxide and copper bromide . The methylsulfanyl group is added through a thiolation reaction using appropriate thiolating agents.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating compounds with specific properties.
Biology and Medicine:
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its biological effects and interactions with biological targets is ongoing.
Industry:
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure allows for the design of molecules with tailored functionalities.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, its substituents influence its reactivity and the types of reactions it can undergo. For example, the bromine atom can act as a leaving group in substitution reactions, while the methoxy and methylsulfanyl groups can participate in electron-donating or withdrawing interactions, affecting the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
3-Bromoanisole: Similar in structure but lacks the methyl and methylsulfanyl groups.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains additional methoxy groups and a different substitution pattern.
1-Bromo-3-[(methylsulfanyl)methyl]benzene: Similar but with a different arrangement of the methylsulfanyl group.
Uniqueness:
5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11BrOS |
|---|---|
Poids moléculaire |
247.15 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-1-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-6-4-7(10)5-8(12-3)9(6)11-2/h4-5H,1-3H3 |
Clé InChI |
QSCYLBUOYNHWMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


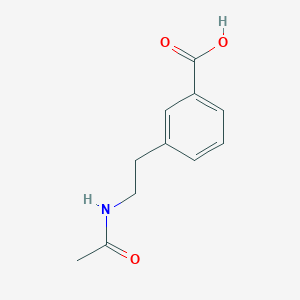


![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
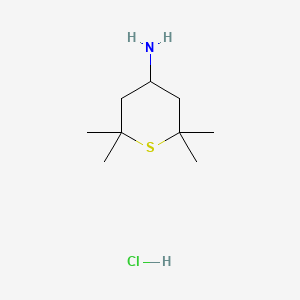
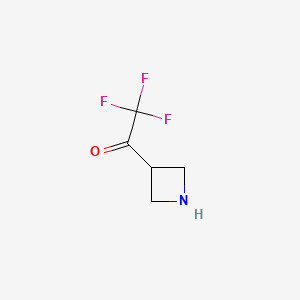

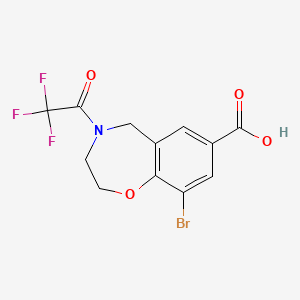
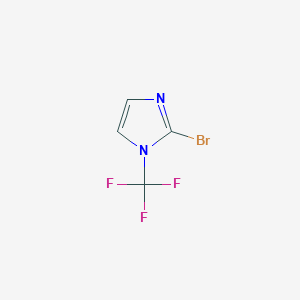
![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
